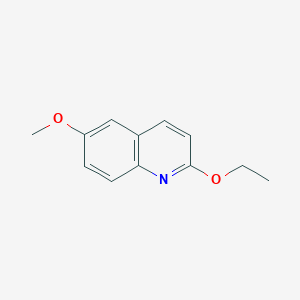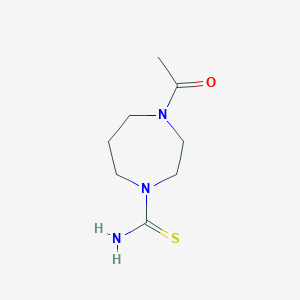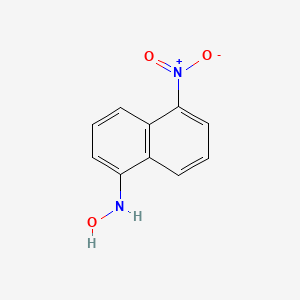
(S)-Ethyl chroman-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Croman-2-carboxilato de etilo es un compuesto quiral que pertenece a la clase de derivados de cromano. Se caracteriza por su estructura única, que incluye un sistema de anillo de cromano con un grupo éster de etilo en la segunda posición.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (S)-Croman-2-carboxilato de etilo generalmente implica la resolución de mezclas racémicas de croman-2-carboxilatos de alquilo. Un método común utiliza enzimas microbianas derivadas de Serratia marcescens para catalizar la hidrólisis enantioselectiva del enantiómero (S) a su correspondiente ácido carboxílico. Este ácido carboxílico luego puede someterse a esterificación ácida para formar el (S)-Croman-2-carboxilato de etilo deseado .
Métodos de producción industrial: La producción industrial de (S)-Croman-2-carboxilato de etilo sigue principios similares, a menudo ampliando el proceso de resolución enzimática. El uso de enzimas microbianas garantiza una alta enantioselectividad y eficiencia, lo que lo convierte en un método viable para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: (S)-Croman-2-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción generalmente implica la conversión del anillo de cromano a una estructura de cromona.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidrochromano.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo éster de etilo o en el anillo de cromano, lo que lleva a una variedad de derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las condiciones varían según el sustituyente, pero los reactivos comunes incluyen halógenos y nucleófilos.
Productos principales:
Oxidación: Derivados de cromona.
Reducción: Derivados de dihidrochromano.
Sustitución: Diversos derivados de cromano sustituidos.
Aplicaciones Científicas De Investigación
(S)-Croman-2-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Sirve como intermedio en la síntesis de compuestos ópticamente puros, que son cruciales en el desarrollo de productos farmacéuticos.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antioxidantes y antiinflamatorias.
Medicina: Se utiliza en la síntesis de fármacos que se dirigen a vías biológicas específicas.
Industria: Los derivados del compuesto se utilizan en la producción de productos químicos finos y materiales.
Mecanismo De Acción
El mecanismo de acción de (S)-Croman-2-carboxilato de etilo implica su interacción con objetivos moleculares específicos. La naturaleza quiral del compuesto le permite unirse selectivamente a enzimas y receptores, influyendo en diversas vías bioquímicas. Por ejemplo, sus derivados pueden inhibir o activar ciertas enzimas, lo que lleva a efectos terapéuticos en aplicaciones médicas .
Compuestos similares:
®-Croman-2-carboxilato de etilo: El enantiómero de (S)-Croman-2-carboxilato de etilo, con diferentes actividades biológicas.
Ácido croman-2-carboxílico: Un precursor en la síntesis de (S)-Croman-2-carboxilato de etilo.
Croman-2-carboxilato de etilo: La mezcla racémica del compuesto.
Singularidad: (S)-Croman-2-carboxilato de etilo es único debido a su alta enantioselectividad y potencial para producir intermedios farmacéuticos ópticamente puros. Sus interacciones específicas con objetivos moleculares lo convierten en un compuesto valioso tanto en investigación como en aplicaciones industriales .
Comparación Con Compuestos Similares
®-Ethyl chroman-2-carboxylate: The enantiomer of (S)-Ethyl chroman-2-carboxylate, with different biological activities.
Chroman-2-carboxylic acid: A precursor in the synthesis of this compound.
Ethyl chroman-2-carboxylate: The racemic mixture of the compound.
Uniqueness: this compound is unique due to its high enantioselectivity and potential for producing optically pure pharmaceutical intermediates. Its specific interactions with molecular targets make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
ethyl (2S)-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1 |
Clave InChI |
PSOZUQKKUGXCEN-NSHDSACASA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CCC2=CC=CC=C2O1 |
SMILES canónico |
CCOC(=O)C1CCC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)



![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)



![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)


